![molecular formula C15H19ClN4O B4621482 N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea

Vue d'ensemble

Description

Synthesis Analysis

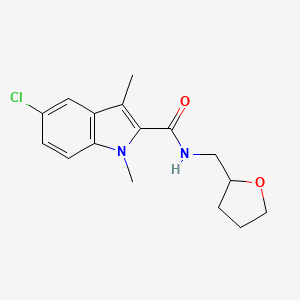

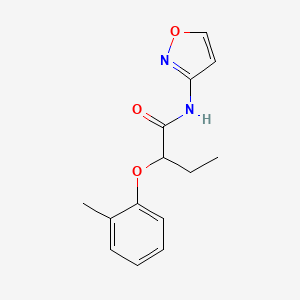

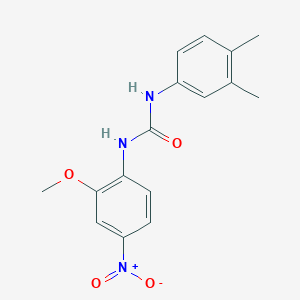

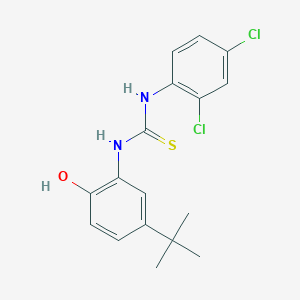

The synthesis process for compounds related to "N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea" often involves regiospecific reactions, where the structural arrangement plays a critical role in determining the chemical's final properties. One study highlighted the regiospecific synthesis of a closely related compound, demonstrating the importance of spectroscopic techniques and X-ray analysis for unambiguous structure determination, indicating the complexity and precision required in synthesizing such chemicals (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, showcasing the spatial arrangement of atoms within the molecule. This analysis reveals conformational differences that significantly impact the compound's physical and chemical properties, such as hydrogen bonding patterns and molecular planarity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Research into related urea derivatives has explored their chemical reactivity, including their potential as potassium channel openers or plant growth regulators. These studies highlight the compounds' marked biological activity, which can be attributed to their unique chemical structures and reactive sites (Khelili, Lebrun, de Tullio, & Pirotte, 2006).

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as solubility and crystallization behavior, are determined by their molecular structures. For example, the crystallization of specific derivatives from dimethylformamide solvent underlines the influence of molecular geometry on physical characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and biological activity, are closely linked to the structure of the urea derivatives. Studies have shown that these compounds exhibit significant biological activity, such as fungicidal and plant growth-regulating properties, which are directly influenced by their chemical structures (Song, Tan, & Wang, 2008).

Applications De Recherche Scientifique

Potential Anti-Cancer Properties

Research has shown that derivatives similar to N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea possess potential anti-cancer properties. A study highlighted the synthesis and evaluation of diaryl ureas, which showed significant antiproliferative effects on various cancer cell lines, demonstrating their potential as anticancer agents (Feng et al., 2020). Another study focused on the synthesis of two novel pyrazole compounds, showing that their electronic structure and physico-chemical properties could potentially make them ideal candidates for use as photosensitizers in photovoltaic systems and as inhibitors against specific human enzymes, suggesting a negative response against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).

Insecticide Activity

The compound and its derivatives have also been evaluated for their insecticidal activity. One particular study demonstrated the insecticidal activity of related compounds, emphasizing their potential as a new class of insecticides. These compounds exhibited a unique mode of action, indicating their safety towards mammals and their effectiveness as stomach poisons for insects (Mulder & Gijswijt, 1973).

Synthesis of Heterocyclic Compounds

The chemistry of N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea facilitates the formation of heterocyclic compounds, which have a wide range of applications, including the development of new pharmaceuticals. Research in this area has led to the synthesis of various heterocyclic derivatives through reactions involving urea compounds, highlighting their versatility in organic synthesis (Matsuda, Yamamoto, & Ishii, 1976).

Antibacterial and Antimicrobial Applications

Another area of application for this compound and its derivatives is in the development of new antibacterial and antimicrobial agents. A study on novel pyrazole derivatives, including this compound, showed that they have good to excellent antimicrobial activity, with some compounds exhibiting higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O/c1-10-8-12(3)20(19-10)9-11(2)17-15(21)18-14-6-4-13(16)5-7-14/h4-8,11H,9H2,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRGLMLJDAEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)NC(=O)NC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)